2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one
Description
Properties
CAS No. |
62481-23-6 |
|---|---|
Molecular Formula |
C19H16BrN3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C19H16BrN3O/c1-2-11-22-17(13-7-9-14(20)10-8-13)12-23-18(24)15-5-3-4-6-16(15)21-19(22)23/h3-10,12H,2,11H2,1H3 |
InChI Key |
ZSLXAAFVIUGRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a propyl-substituted imidazole derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Bromophenyl Substituent
The 4-bromophenyl group participates in cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biphenyl derivatives | 70–85% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Aryl ethers or amines | 60–75% |
Imidazo[2,1-b]quinazolinone Core
-
Electrophilic Substitution : The C6 position undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) .
-
Nucleophilic Attack : The carbonyl group at C5 reacts with hydrazine to form hydrazide derivatives (e.g., thiosemicarbazides) .
Rhodium-Catalyzed C–H Activation
The quinazolinone core undergoes regioselective C–H functionalization under Rh(III) catalysis:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 2-Arylquinazolinone | RhCp*(MeCN)₃(SbF₆)₂, HFIP | Monofluoroalkenyl derivatives | 86–92% |
Transition-Metal-Free Cyclization
Base-promoted annulation with amides (e.g., Cs₂CO₃/DMSO) forms fused heterocycles .
Biological Activity-Driven Modifications
The compound’s bromine and imidazole moieties are modified to enhance pharmacological properties:
-
Bromine Replacement : Substitution with -CN or -NO₂ groups via SNAr reactions improves anticancer activity .
-
Imidazole Functionalization : Acylation at the N3 position increases microtubule inhibition (IC₅₀ = 0.6 µM) .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) in methanol cleaves the imidazole ring, forming quinazolinone fragments.
-
Hydrolysis : Acidic conditions (HCl/EtOH) hydrolyze the lactam ring to yield anthranilic acid derivatives .
Key Research Findings
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinazolinone derivatives, including those similar to 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one. Compounds in this class have been synthesized and evaluated for their efficacy against Plasmodium berghei, a model organism for malaria research. In vivo tests indicated that certain derivatives exhibited significant antimalarial activity at doses as low as 5 mg/kg, demonstrating a promising alternative to traditional treatments like chloroquine and artemisinin .
Key Findings:
- Efficacy : Compounds showed reduced synthesis times and cost-effectiveness.
- Mechanism : The specific mechanism of action remains under investigation but may involve interference with the parasite's metabolic pathways.
Anticancer Properties
The compound has also been studied for its anticancer properties. Research indicates that derivatives exhibit moderate to significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The growth inhibition (GI50) values ranged from 0.08 to 0.37 μM, suggesting strong potential for further development as an anticancer agent .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 20 | MDA-MB-231 | 0.58 |
| Compound 21 | A549 | 0.32 |
| Compound 22 | HeLa | 0.37 |
Pharmacological Insights
The pharmacological profile of this compound suggests it may act through multiple pathways:
- Inhibition of Phosphodiesterase-4 (PDE-4) : This enzyme is crucial for cancer cell proliferation and angiogenesis. Inhibition may lead to reduced tumor growth and metastasis.
- Molecular Hybridization : The compound can be modified to enhance its biological activity through hybridization with other pharmacophores, potentially leading to new therapeutic agents with improved efficacy and selectivity .
Case Studies
Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various quinazolinones and assessed their biological activities. The results indicated that modifications at the imidazo position significantly influenced antimalarial potency.
- Combination Therapies : Investigations into combination therapies involving quinazolinones and existing antimalarial drugs have shown enhanced efficacy, suggesting a synergistic effect that warrants further exploration.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxyphenyl Substitutions
lists three analogues differing in the position of the hydroxyl group on the phenyl ring at position 1:
- 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-01-6)
- 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-02-7)
- 3-(4-Bromophenyl)-1-(4-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-03-8)
Key Differences :
- Synthetic Accessibility : The propyl group in the target compound may offer simpler synthetic routes compared to hydroxylated derivatives, which require protection/deprotection steps during synthesis .
Table 1: Structural and Physicochemical Comparison
Functional Group Modifications in Related Heterocycles
Imidazo-Thiadiazole Derivatives
and describe imidazo[2,1-b][1,3,4]thiadiazoles with bromophenyl groups. For example:
- (E)-6-(4-Bromophenyl)-2-oxoethylidine)-2-(4-chlorophenyl)imidazo[2,1-b]thiadiazol-5(6H)-one (): Exhibits a 71% yield and distinct IR peaks at 1710 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=N) .
- Compound 6b5 (): Incorporates a pyrazole-thiazole hybrid structure, showing 85% yield and ESI-MS m/z 651.94 [M]⁺ .
Comparison :
- Synthetic Efficiency: Thiadiazole derivatives generally achieve higher yields (71–85%) than quinazolinones, likely due to fewer steric hindrances .
- Bioactivity: Thiadiazole cores are associated with antimicrobial activity, whereas quinazolinones (e.g., the target compound) may prioritize antifungal targets .
Pyrazol-3-one Derivatives
highlights pyrazol-3-ones like 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23), which features dual bromine atoms and a chlorophenyl group. LC/MS data (m/z 381 [M+H]⁺) suggests lower molecular complexity compared to the target compound .
Biological Activity
2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is a compound belonging to the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and its implications in medicinal chemistry, particularly focusing on anticancer properties and kinase inhibition.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the quinazoline scaffold followed by bromination and propyl substitution. Detailed methodologies can be found in literature focusing on similar quinazoline derivatives, which frequently utilize reactions such as nucleophilic substitution and cyclization processes to achieve the desired structure .
Anticancer Activity
Recent studies have indicated that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The biological evaluation of this compound has demonstrated moderate inhibitory effects on various cancer cell lines. The compound's potency is often assessed using cell viability assays, where it shows activity in the low micromolar range.
Table 1: Anticancer Activity Data
These findings suggest that the presence of the bromophenyl group enhances the compound's interaction with cellular targets involved in cancer proliferation.
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases, which are critical in cancer signaling pathways. In particular, it has shown promising results against several kinases:
Table 2: Kinase Inhibition Profile
These ΔTm values indicate a stabilizing effect on the kinase structure upon binding with the compound, suggesting potential for therapeutic development in targeting kinase-related pathways in cancer.
The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to induce apoptosis in cancer cells through:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS) production
- Modulation of apoptotic pathways involving caspases
These mechanisms are supported by various studies that highlight the role of quinazoline derivatives in disrupting normal cellular functions leading to cancer cell death .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study 1: Evaluated the effect on tumor growth in xenograft models using A549 cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Study 2: Investigated the compound's effect on apoptosis markers in HeLa cells, revealing increased levels of cleaved caspase-3 and PARP, indicative of apoptosis induction.
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one?
The synthesis typically involves multi-step protocols, including cyclocondensation and regioselective annulation. For example, analogous imidazo[2,1-b]quinazolinones are synthesized via thermal cyclocondensation of 2-(pent-4-enamido)benzamides, followed by oxidative cyclization using reagents like phenyliodine bis(trifluoroacetate) (PIFA) to form the fused heterocyclic core . One-pot methods using Brønsted acids (e.g., p-toluenesulfonic acid) to catalyze domino imine formation and intramolecular cyclization are also effective for related scaffolds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹ and C–N at ~1080 cm⁻¹) .
- 1H/13C NMR : To resolve substituent environments (e.g., aromatic protons at δ 7.7–8.2 ppm and aliphatic protons at δ 3.6–5.9 ppm) .
- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M]+ peaks matching calculated m/z) .
- X-ray crystallography : To confirm regiochemistry and solid-state conformation in structurally related analogs .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of imidazo[2,1-b]quinazolinone derivatives?
Regioselectivity is influenced by:
- Catalyst choice : Brønsted acids like PTSA promote specific annulation pathways by stabilizing intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) direct cyclization via electronic effects, as seen in PIFA-mediated oxidative cyclization of 2-(3-butenyl)quinazolinones .
- Solvent polarity : Polar solvents favor intermediates with higher dipole moments, as observed in EZ/ZZ isomer equilibria .
Q. What computational tools are used to predict isomer stability and reactivity?
- DFT calculations : To compare energy differences between isomers (e.g., EZ vs. ZZ isomers differing by ~1.1 kcal/mol) and predict solvent-dependent stability .
- Molecular docking : To assess binding affinity in biological targets (e.g., human carbonic anhydrase inhibitors or PARP enzymes) .
- NBO analysis : To evaluate hyperconjugative interactions influencing regioselectivity in cyclization steps .
Q. How does restricted rotation around the C=C bond affect NMR analysis?
Restricted rotation in imidazo[2,1-b]quinazolinones leads to distinct NMR signals for EZ and ZZ isomers. For example, in DMSO-d6, split peaks for =CH protons (δ 7.70 and 7.79 ppm) indicate slow interconversion, with integration ratios reflecting solvent polarity . Zwitterionic intermediates are proposed to mediate isomerization .
Q. What biological activities are reported for structurally related compounds?
While direct data on this compound is limited, analogs exhibit:
- Antimicrobial activity : Thiadiazole-imidazo hybrids show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer potential : Pyrrolo[1,2-a]quinazolinones inhibit tubulin polymerization (IC50: ~0.5 µM) .
- Enzyme inhibition : Triazoloquinazolinones target carbonic anhydrase isoforms (Ki: <10 nM) .
Methodological Considerations
- Contradictions in data : Conflicting reports on isomer ratios (e.g., solvent-dependent EZ/ZZ ratios) highlight the need for standardized solvent systems in NMR studies .
- Synthetic optimization : Scalability of one-pot methods requires careful control of reaction time and temperature to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
